3-Bromo-5-nitrobenzamide
Overview
Description
3-Bromo-5-nitrobenzamide is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.03 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-nitrobenzamide is1S/C7H5BrN2O3/c8-5-1-4 (7 (9)11)2-6 (3-5)10 (12)13/h1-3H, (H2,9,11)
. The Canonical SMILES is C1=C (C=C (C=C1 [N+] (=O) [O-])Br)C (=O)N
. These codes provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Bromo-5-nitrobenzamide has a molecular weight of 245.03 g/mol . It has a topological polar surface area of 88.9 Ų . The compound has a complexity of 228 . It is a solid substance .Scientific Research Applications
Pharmacology
3-Bromo-5-nitrobenzamide: is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the synthesis of various derivatives which can be screened for medicinal properties. For instance, it can be used to create benzamide derivatives that have potential anti-inflammatory activities. These derivatives can be tested in vivo and in vitro to assess their efficacy and safety .
Material Science
In material science, 3-Bromo-5-nitrobenzamide serves as a precursor for the synthesis of complex molecules. Its bromo and nitro groups are reactive sites that can be used to introduce additional functional groups, creating polymers or other materials with specific desired properties such as increased strength or thermal stability .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis as an intermediate. It can undergo various chemical reactions, including substitution, addition, and coupling reactions, which are fundamental in constructing complex chemical entities. This versatility makes it valuable for synthesizing a wide range of chemicals for research and industrial applications .
Analytical Chemistry
In analytical chemistry, 3-Bromo-5-nitrobenzamide can be used as a standard or reagent in chromatographic methods and spectrometric analyses. Its unique spectral properties allow it to be a reference compound in the quantification and qualification of chemical substances .
Life Sciences
The compound’s role in life sciences research is significant. It can be used in bioconjugation techniques where it is attached to biomolecules for tracking, imaging, or studying biological processes. Its reactivity with various functional groups makes it a useful tool in probing biological systems .
Environmental Science
3-Bromo-5-nitrobenzamide: may also find applications in environmental science. It can be used in the study of degradation processes of aromatic compounds in the environment. Understanding its breakdown can help in assessing the environmental impact and the development of degradation-resistant materials or efficient disposal methods .
Safety and Hazards
The safety information for 3-Bromo-5-nitrobenzamide indicates that it is a substance that requires careful handling . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
3-bromo-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395598 | |
Record name | 3-bromo-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitrobenzamide | |
CAS RN |
54321-80-1 | |
Record name | 3-Bromo-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54321-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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